molecular formula C14H25ClN6O5 B1608369 GGACK CAS No. 65113-67-9

GGACK

Cat. No. B1608369
CAS RN: 65113-67-9
M. Wt: 392.84 g/mol
InChI Key: XBPBJFWGYUJISD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GGACK, also known as Glu-Gly-Arg-chloromethyl Ketone, is an irreversible inhibitor of urokinase (IC₅₀ 1 µM) and Factor Xa . It is used for research purposes .


Chemical Reactions Analysis

GGACK is known to irreversibly inhibit urokinase and Factor Xa . The exact chemical reactions involved in this inhibition process would require further study.


Physical And Chemical Properties Analysis

GGACK is a solid substance . It is soluble in water at a concentration of 50 mg/mL . It is recommended to be stored at -20°C in a desiccated (dry) condition .

Scientific Research Applications

Inhibition of Urokinase

GGACK is known to be an irreversible inhibitor of urokinase . Urokinase is an enzyme that plays a key role in the dissolution of blood clots. It converts plasminogen to plasmin, which is the major enzyme responsible for clot breakdown. Therefore, GGACK could potentially be used in research related to blood clotting disorders or treatments.

Electromechanical Properties and Bio-compatibility

GGACK is part of a larger compound, Gelatin (Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro-), which is a protein produced by the partial hydrolysis of a collagen extracted from bones, connective tissues, organs, and some intestines of animals . This gelatin has been studied for its electromechanical properties, thermal properties, and the degree of swelling. These properties were investigated as a function of gelatin crosslinking ratio or the gel strength, temperature, frequency, and electric field strength . The gelatins studied have shown potential as an artificial muscle or actuator .

Safety and Hazards

GGACK is used for research purposes only and is not intended for clinical or diagnostic use . It is recommended to handle GGACK with appropriate personal protective equipment to avoid exposure .

properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPBJFWGYUJISD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)CCl)NCC(=O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983658
Record name N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutamyl-glycyl-arginine chloromethyl ketone

CAS RN

65113-67-9
Record name Glutamyl-glycyl-arginine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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